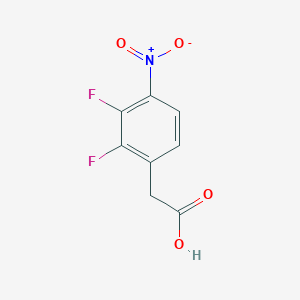

2,3-Difluoro-4-nitrophenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-nitrophenylacetic acid is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-nitrophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-nitrophenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research has shown that derivatives of 2,3-difluoro-4-nitrophenylacetic acid exhibit significant antimicrobial properties. For instance, a study synthesized a series of acetamide derivatives based on this compound, evaluating their activity against Mycobacterium tuberculosis. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 4 μg/mL against both drug-sensitive and rifampin-resistant strains of M. tuberculosis .

Structure-Activity Relationship Studies:

A detailed investigation into the structure-activity relationships (SAR) of various aryl acetamides, including those derived from this compound, revealed that electron-withdrawing groups enhance biological activity. This insight is crucial for the design of new antitubercular agents .

Synthesis and Reaction Mechanisms

Cobalt-Catalyzed Reactions:

The compound has been utilized in cobalt-catalyzed decarboxylative difluoroalkylation reactions, demonstrating its versatility in organic synthesis. This method allows for the formation of various substituted products with moderate to good yields, indicating its potential in developing complex molecules for pharmaceutical applications .

Synthetic Pathways:

The synthesis of this compound typically involves reactions with fluorinated reagents under controlled conditions. For example, one method yielded the compound with a high purity level through a series of steps involving sulfuric acid and nitric acid .

Material Science Applications

Polymorphism Studies:

The compound has also been investigated for its polymorphic forms, which can influence its physical properties and stability. Understanding these polymorphs is essential for optimizing the compound's performance in various applications .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (μg/mL) | Activity Description |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Potent against M. tuberculosis |

| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 16 | Moderate activity |

| 2-(2-Fluoro-4-nitrophenyl)acetic acid | 32 | Lower activity compared to others |

Table 2: Synthesis Conditions for this compound

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Reaction with sulfuric acid at reflux | 90 | High yield under controlled conditions |

| Cobalt-catalyzed difluoroalkylation | Varies | Moderate to good yields |

Case Studies

Case Study 1: Antitubercular Agents Development

A team synthesized various derivatives based on this compound to develop new antitubercular agents. Their findings indicated that structural modifications significantly impacted the efficacy against resistant strains of M. tuberculosis, highlighting the compound's potential in drug development .

Case Study 2: Polymorphism Investigation

In a study focused on polymorphism, researchers identified multiple crystalline forms of the compound that exhibited different solubility profiles. This finding is critical for formulation scientists aiming to optimize drug delivery systems .

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a nitro group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar structure but with different fluorine atom positions.

2,3-Difluorophenylacetic acid: Lacks the nitro group.

2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Different positions of fluorine and nitro groups.

Uniqueness

2,3-Difluoro-4-nitrophenylacetic acid is unique due to the specific positions of the fluorine atoms and the nitro group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds .

Propiedades

Fórmula molecular |

C8H5F2NO4 |

|---|---|

Peso molecular |

217.13 g/mol |

Nombre IUPAC |

2-(2,3-difluoro-4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H5F2NO4/c9-7-4(3-6(12)13)1-2-5(8(7)10)11(14)15/h1-2H,3H2,(H,12,13) |

Clave InChI |

JDQKXSGSNQPPJG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.